Product packaging for 1-Octanol, 2-iodo-(Cat. No.:CAS No. 119297-96-0)

1-Octanol, 2-iodo-

Cat. No.: B14304805
CAS No.: 119297-96-0
M. Wt: 256.12 g/mol
InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N
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Description

The Pivotal Role of Organoiodine Chemistry in Modern Synthetic Strategies

Organoiodine chemistry has become an indispensable tool in modern organic synthesis, largely due to the nature of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, a trend that correlates with the decreasing electronegativity and increasing atomic radius of the halogens from fluorine to iodine. synquestlabs.com For instance, the bond dissociation energy for the C-I bond in methyl iodide is approximately 57.6 kcal/mol, significantly lower than that of the C-F bond (115 kcal/mol), C-Cl bond (83.7 kcal/mol), and C-Br bond (72.1 kcal/mol). synquestlabs.com This inherent weakness makes the iodide ion an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. synquestlabs.com

This reactivity makes organoiodine compounds valuable intermediates in the laboratory for constructing complex molecules. synquestlabs.com Beyond simple alkyl iodides, hypervalent organoiodine compounds, where the iodine atom has a formal oxidation state greater than +1, have gained prominence as versatile and environmentally benign reagents. oup.commsu.edugoogle.com Species such as λ³- and λ⁵-iodanes function as powerful oxidizing agents and electrophiles, enabling transformations like the oxidation of alcohols, C-C and C-heteroatom bond formation, and dearomatization of phenols under mild conditions. oup.commsu.edu Recent research has even uncovered the novel reactivity of certain organoiodine(III) compounds as nucleophiles, further expanding their synthetic utility. aksci.comic.ac.uk To enhance sustainability, strategies are being developed to use iodine compounds in catalytic amounts or in tandem reactions that incorporate the iodoarene byproduct into the final product structure, improving atom economy. msu.edugoogle.com

Structural Characteristics and Fundamental Reactivity Patterns of Iodoalkanols as a Class

Iodoalkanols, also known as iodohydrins, are a class of organic compounds characterized by the presence of both an iodine atom and a hydroxyl (-OH) group. The compound 1-Octanol (B28484), 2-iodo- belongs to a specific subgroup known as vicinal iodoalcohols, where the iodo and hydroxyl functionalities are attached to adjacent carbon atoms.

The fundamental structure of a vicinal iodoalkanol consists of an alkane backbone with a C-I bond and a C-OH bond on neighboring carbons. The interplay between these two functional groups defines the characteristic reactivity of this class. The primary driver of their reactivity is the labile C-I bond, which allows the iodide to be easily displaced by a wide variety of nucleophiles.

Furthermore, the adjacent hydroxyl group can act as an intramolecular nucleophile. For example, under basic conditions, the deprotonated hydroxyl group can attack the carbon bearing the iodine atom, leading to the formation of an epoxide ring via an intramolecular Williamson ether synthesis. This transformation is a common and synthetically useful reaction of vicinal halohydrins. The formation of iodohydrins themselves is often a key step, typically proceeding through the reaction of an alkene with an iodine source in the presence of water. masterorganicchemistry.com This reaction involves the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by a water molecule in an anti-addition fashion. masterorganicchemistry.com

Historical Context and Evolution of Research on Vicinal Iodoalcohols

The synthesis of vicinal iodoalcohols has evolved significantly over time. Historically, the preparation of these compounds was often indirect. Common methods included the ring-opening of pre-formed epoxides using hydriodic acid or metal iodides, or the Finkelstein reaction, which involves the exchange of other halogens (like chlorine or bromine) in chlorohydrins or bromohydrins with iodide from a salt such as sodium iodide. oup.com

While effective, these methods relied on multi-step procedures. Research subsequently shifted towards more direct and efficient syntheses from readily available alkenes. A notable advancement was the development of methods that generate hypoiodous acid (IOH) in situ, which then adds across the double bond of an alkene. oup.com For instance, a versatile method reported in 1990 utilizes periodic acid (H₅IO₆) in combination with a reducing agent like sodium bisulfite to convert various olefins into iodohydrins under mild conditions. oup.com More recent developments in the broader field of halohydrin synthesis include mechanochemical and catalyst-free approaches, demonstrating the ongoing drive towards more sustainable and efficient chemical transformations. researchgate.net

The Unique Position of 1-Octanol, 2-iodo- within the Iodoalkanol Substrate Class

The compound specified as "1-Octanol, 2-iodo-" has the IUPAC name 2-iodooctan-1-ol . This nomenclature indicates a primary alcohol (the -OH group is on carbon-1) with an iodine atom on the adjacent carbon (carbon-2). This structure distinguishes it from its isomer, 1-iodooctan-2-ol , which is a secondary alcohol.

This structural difference is significant and positions 2-iodooctan-1-ol uniquely within its class for several reasons:

Regiochemistry of Synthesis : The synthesis of vicinal iodohydrins from terminal alkenes like 1-octene (B94956) typically follows Markovnikov's rule. The reaction proceeds via an iodonium ion intermediate, and the subsequent attack by water occurs at the more substituted carbon. This regioselectivity leads to the formation of the secondary alcohol, 1-iodooctan-2-ol. oup.commasterorganicchemistry.com Therefore, 2-iodooctan-1-ol is the anti-Markovnikov product. While not commonly observed for simple alkenes, research has shown that the presence of a nearby functional group, such as in allylic alcohols, can reverse this selectivity and lead to anti-Markovnikov products. oup.com This suggests that the synthesis of 2-iodooctan-1-ol is a more complex challenge requiring specialized synthetic strategies, possibly analogous to anti-Markovnikov hydroboration-oxidation reactions used to produce primary alcohols from terminal alkenes. libretexts.org

Reactivity as a Primary Alcohol : As a primary alcohol, 2-iodooctan-1-ol exhibits reactivity distinct from its secondary alcohol isomer. For instance, oxidation of 2-iodooctan-1-ol would yield an aldehyde (2-iodooctanal) or, upon further oxidation, a carboxylic acid (2-iodooctanoic acid). In contrast, oxidation of 1-iodooctan-2-ol would yield a ketone (1-iodooctan-2-one). This makes 2-iodooctan-1-ol a specific precursor for these classes of compounds.

Synthetic Building Block : The molecule serves as a bifunctional, eight-carbon building block. The primary alcohol offers a site for esterification or oxidation, while the adjacent iodide is an excellent leaving group for nucleophilic substitution or a handle for organometallic coupling reactions. This combination allows for the sequential and regiocontrolled introduction of different functionalities at the 1 and 2 positions of an octyl chain.

Chemical and Physical Data

The following tables provide computed chemical and physical properties for 1-Octanol, 2-iodo- and its isomer.

Table 1: Properties of 1-Octanol, 2-iodo- (2-iodooctan-1-ol) Data sourced from PubChem CID 10422519.

PropertyValue
Molecular Formula C₈H₁₇IO
Molecular Weight 256.12 g/mol
IUPAC Name 2-iodooctan-1-ol
XLogP3 3.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6
Exact Mass 256.03241 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 10
Complexity 81.5

Table 2: Comparison of Vicinal Iodo-Octanol Isomers Data sourced from PubChem CID 10422519 and 10467573. cymitquimica.com

Property1-Octanol, 2-iodo-2-Octanol (B43104), 1-iodo-
IUPAC Name 2-iodooctan-1-ol1-iodooctan-2-ol
Structure CH₃(CH₂)₅CH(I)CH₂OHCH₃(CH₂)₅CH(OH)CH₂I
Alcohol Type PrimarySecondary
Synthetic Origin (from 1-octene) Anti-Markovnikov ProductMarkovnikov Product
Molecular Weight 256.12 g/mol 256.12 g/mol
XLogP3 3.63.6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17IO B14304805 1-Octanol, 2-iodo- CAS No. 119297-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119297-96-0

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

2-iodooctan-1-ol

InChI

InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3

InChI Key

LTCOJLUSXJQWIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CO)I

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Octanol, 2 Iodo and Analogous Structures

Direct Halogenation Approaches for Vicinal Iodoalcohols

Direct methods for the synthesis of 2-iodo-1-octanol often involve the introduction of iodine and a hydroxyl group across a double bond or the conversion of a pre-existing functional group.

Hydroiodination of Olefinic Precursors: Regio- and Stereocontrol Considerations

The hydroiodination of an olefinic precursor like 1-octene (B94956) is a direct route to an iodo-substituted alkane. The addition of hydrogen iodide (HI) to an unsymmetrical alkene typically follows Markovnikov's rule, where the iodide adds to the more substituted carbon, and the hydrogen adds to the less substituted carbon. However, achieving the specific 2-iodo-1-octanol structure requires anti-Markovnikov addition, which presents a significant challenge.

Standard hydroiodination of 1-octene would yield 2-iodooctane (B1593957). To obtain the desired 1-octanol (B28484), 2-iodo- from an olefin, one would need to start with an allylic alcohol and perform a hydroiodination that proceeds with specific regioselectivity. The regio- and stereoselectivity of hydroiodination reactions can be influenced by the choice of reagents and reaction conditions. For instance, the use of ex situ generated HI from triethylsilane and iodine has been shown to provide good yields of (E)-vinyl iodides from internal alkynes under mild conditions, demonstrating high functional group tolerance. organic-chemistry.orgnih.gov This method's success in controlling regioselectivity for alkynes suggests its potential applicability to carefully chosen olefinic precursors for iodoalcohol synthesis. organic-chemistry.orgnih.gov The regioselectivity is often dictated by the stability of the intermediate carbocation, with electron-donating groups favoring β-iodination and electron-withdrawing groups favoring α-iodination. organic-chemistry.org

Conversion of Hydroxyl Groups to Iodide Functionalities (e.g., NaBH4/I2-Mediated Iodination of Alcohols)

A common strategy for synthesizing iodoalkanes is the conversion of alcohols. The combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) provides a method for the iodination of alcohols. ccspublishing.org.cn This system can be used for the selective reduction of carboxylic acids to alcohols and the reduction of amides. mdma.chgoogle.com

A plausible mechanism involves the reaction of the alcohol with NaBH₄ to form an alkoxide intermediate. This intermediate then reacts with iodine to produce the corresponding organic iodide. ccspublishing.org.cn This method has been shown to be effective for benzylic and primary alkyl alcohols, while allylic and secondary alcohols were reported to be unreactive under the studied conditions. ccspublishing.org.cn For the synthesis of 1-Octanol, 2-iodo-, one could envision starting with 1,2-octanediol. The selective iodination of the secondary hydroxyl group would be necessary, which can be challenging. The reaction conditions, such as the order of addition of reagents, significantly impact the yield. For instance, pre-reacting the alcohol with NaBH₄ before the addition of iodine has been shown to give nearly quantitative yields for benzyl (B1604629) iodide. ccspublishing.org.cn

Reagent SystemSubstrate ScopeKey Features
NaBH₄ / I₂Benzylic and primary alcoholsInexpensive and readily available reagents; mild reaction conditions. ccspublishing.org.cn
ZnCl₂ – NaBH₄Aliphatic and aromatic acidsReduces acids to corresponding alcohols. mdma.ch
ZrCl₄ and NaBH₄Carboxylic acidsExcellent yields under mild conditions. mdma.ch

Ring-Opening Reactions of Epoxides and Cyclic Ethers with Iodide Sources

The ring-opening of epoxides is a powerful and highly regioselective method for the synthesis of vicinal haloalcohols. semanticscholar.org For the synthesis of 1-Octanol, 2-iodo-, the starting material would be 1,2-epoxyoctane (B1223023). The attack of an iodide nucleophile on the epoxide ring can lead to the desired product.

Several reagent systems are known to facilitate the ring-opening of epoxides with iodide. semanticscholar.org These include:

Lithium Iodide (LiI) : Lithium iodide can be used to open epoxide rings, and in some cases, can lead to rearranged products. For example, treatment of epoxy alcohols with LiI can lead to rearranged epoxy alcohols. researchgate.netchemistry-chemists.com This method's utility lies in its potential to create specific stereoisomers. researchgate.net

Elemental Iodine (I₂) with a Catalyst : The use of elemental iodine in the presence of a catalyst can afford vicinal iodoalcohols in high yields under neutral and mild conditions. researchgate.netresearchgate.net This method is advantageous as it can tolerate sensitive functional groups. researchgate.netresearchgate.net

Thiophenol-promoted Ring-Opening : An efficient and mild method for the ring-opening of epoxides with iodine is promoted by thiophenol, affording β-iodo alcohols in very good yields. organic-chemistry.org

Cation-Exchange Resin/NaI Method : A green chemistry approach utilizing a cation-exchange resin like Dowex® and sodium iodide (NaI) has been developed for the ring-opening of cyclic ethers. researchoutreach.org This method is environmentally friendly and can be performed as a 'one-pot' reaction with limited waste. researchoutreach.orgnih.govacs.org This approach has been successfully used to prepare α-iodoalkanols from cyclic ethers. researchoutreach.org

In nickel-catalyzed cross-electrophile coupling reactions, sodium iodide can act as a cocatalyst to promote the formation of a linear product from the ring-opening of aliphatic epoxides. nih.gov The nucleophilic attack of the iodide anion occurs at the less substituted carbon atom, affording an iodohydrin intermediate. nih.gov

Reagent/CatalystSubstrateKey Features
Lithium Iodide (LiI)Epoxy alcoholsCan lead to rearranged products; useful for creating specific stereoisomers. researchgate.netchemistry-chemists.com
Elemental Iodine (I₂) / CatalystEpoxidesHigh yields, mild and neutral conditions, tolerates sensitive functional groups. researchgate.netresearchgate.net
Thiophenol / IodineEpoxidesMild conditions, very good yields. organic-chemistry.org
Cation-Exchange Resin / NaICyclic ethersEnvironmentally friendly, 'one-pot' reaction. researchoutreach.orgnih.govacs.org
Sodium Iodide (cocatalyst)Aliphatic epoxidesPromotes formation of linear products in Ni-catalyzed couplings. nih.gov

Indirect Synthetic Pathways and Multistep Syntheses

Indirect methods provide alternative routes to 1-Octanol, 2-iodo- and its analogs, often involving the derivatization of a pre-existing scaffold or the selective functionalization of an alcohol.

Derivatization from Pre-functionalized Octanol (B41247) Scaffolds

This approach involves starting with an octanol derivative that already possesses some of the desired functionality and then introducing the iodo group. For instance, one could start with a protected diol or an octanol with a leaving group at the 2-position, which can then be displaced by an iodide ion. The use of pre-functionalized scaffolds is a common strategy in the synthesis of complex molecules, allowing for a more controlled and often more efficient introduction of functional groups.

Selective Functionalization of Alcohols to Yield Iodo-containing Structures (e.g., Imidate Radical-Polar Crossover Cascades)

A novel and powerful method for the vicinal, double C-H functionalization of alcohols has been developed, which allows for the incorporation of a β-amine and a γ-iodide onto an aliphatic alcohol in a single operation. nih.govnsf.govsci-hub.se This method is enabled by an imidate radical chaperone. nih.govnsf.govsci-hub.se

The key steps of this radical-polar crossover cascade are:

β C-H iodination via a 1,5-hydrogen atom transfer (HAT). nih.govnsf.gov

Desaturation via I₂ complexation to form a transient β-alkene. nih.govnsf.gov

Vicinal amino-iodination of the in situ generated allyl imidate. nih.govnsf.gov

This cascade reaction provides access to a diverse collection of α,β,γ-substituted products with heteroatoms on three adjacent carbons. nih.gov The mechanism is supported by experimental probes, including isotopic labeling and intermediate validation. nih.govnih.gov This strategy showcases the ability to selectively functionalize an alcohol to introduce an iodo group at a specific position, along with other functionalities.

MethodKey TransformationMechanism
Imidate Radical-Polar Crossover CascadeVicinal, double C-H functionalization of alcoholsRadical chaperone strategy involving 1,5-HAT, desaturation, and amino-iodination. nih.govnsf.govsci-hub.se

Application of Iodination in Total Synthesis of Complex Molecules and Natural Products

The introduction of an iodine atom into a molecule is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com Iodinated intermediates are versatile, participating in a wide array of subsequent reactions to build intricate molecular architectures. numberanalytics.com

Hypervalent iodine reagents, in particular, have gained prominence as environmentally benign tools for a plethora of chemical transformations, including those necessary for the synthesis of complex natural products. rsc.orgfrontiersin.org These reagents can facilitate the generation of complex, polyfunctionalized systems from simpler starting materials. rsc.org An example of this is the dearomatization of phenols using hypervalent iodine reagents, which can create highly functionalized key intermediates for natural product synthesis. frontiersin.org

The iodoform (B1672029) reaction, which identifies methyl ketones and secondary alcohols that can be oxidized to methyl ketones, is another classic example of iodination's role in synthesis. numberanalytics.com It has been employed in the synthesis of various natural products and drugs, such as certain corticosteroids and antimalarial agents. numberanalytics.com

Radical iodination presents another avenue for incorporating iodine into complex molecules, offering high regioselectivity under mild conditions. numberanalytics.com This method has been utilized in the synthesis of iodinated steroids and other complex compounds. numberanalytics.com The choice of initiator, temperature, and solvent are critical factors that influence the reaction's rate and yield. numberanalytics.com

Elucidating the Reactivity Profile and Reaction Mechanisms of 1 Octanol, 2 Iodo

Nucleophilic Substitution Reactions at the Iodinated Carbon Center

The electrophilic nature of the carbon atom bearing the iodine makes it a prime target for nucleophilic attack. These reactions involve the replacement of the iodide ion by a nucleophile. The specific pathway of this substitution is highly dependent on the reaction conditions.

The substitution of the iodide on the secondary carbon of 1-octanol (B28484), 2-iodo- can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). mugberiagangadharmahavidyalaya.ac.inslideshare.net This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center. scribd.comsolubilityofthings.comucsd.edu For an SN2 reaction to occur, the nucleophile must be strong and have unhindered access to the reaction site. uky.edu For instance, the reaction of 2-iodooctane (B1593957) with an iodide ion proceeds with inversion of configuration via an SN2 pathway. scribd.com

The SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a planar carbocation intermediate. slideshare.netsolubilityofthings.comucsd.edu In the second step, the nucleophile can attack this planar intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. slideshare.netscribd.comuky.edu This pathway is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents, and with weak nucleophiles. organic-chemistry.org

For 1-octanol, 2-iodo-, being a secondary halide, it exists at the borderline between these two pathways. The choice of mechanism can be directed by carefully selecting the reaction conditions. mugberiagangadharmahavidyalaya.ac.in

Table 1: Comparison of SN1 and SN2 Reaction Pathways for 1-Octanol, 2-iodo-

FeatureSN2 PathwaySN1 Pathway
Mechanism One-step concerted reaction solubilityofthings.comTwo-step reaction via carbocation solubilityofthings.com
Rate Determining Step Bimolecular: Substrate & Nucleophile mugberiagangadharmahavidyalaya.ac.inUnimolecular: Substrate only ucsd.edu
Nucleophile Requirement Strong, high concentration lumenlearning.comWeak or low concentration organic-chemistry.org
Solvent Preference Polar Aprotic (e.g., Acetone, DMSO) solubilityofthings.comlumenlearning.comPolar Protic (e.g., Water, Ethanol) organic-chemistry.org
Stereochemistry Inversion of configuration scribd.comucsd.eduRacemization (mixture of inversion and retention) scribd.comuky.edu
Rearrangement Not possiblePossible

The choice of nucleophile and solvent is critical in determining whether substitution follows an SN1 or SN2 path.

Nucleophile Strength: Strong nucleophiles (species with a high-density, available electron pair, often negatively charged, like OH⁻ or CN⁻) favor the SN2 mechanism because they can effectively force the displacement of the leaving group in a single step. solubilityofthings.comlumenlearning.com Weaker nucleophiles (e.g., H₂O, ROH) are less reactive and tend to wait for the formation of a carbocation, thus favoring the SN1 pathway. organic-chemistry.org

Solvent Effects: Solvents play a crucial role in stabilizing the species involved in the reaction.

Polar protic solvents (e.g., water, ethanol) have hydrogen atoms that can form hydrogen bonds. They are excellent at solvating both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state for the SN1 pathway. organic-chemistry.org

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) can stabilize cations but are less effective at solvating anions (the nucleophile). solubilityofthings.comlumenlearning.com This leaves the nucleophile "naked" and more reactive, accelerating the rate of SN2 reactions. lumenlearning.comyoutube.com

Table 2: Predicted Substitution Outcomes for 1-Octanol, 2-iodo- under Various Conditions

NucleophileSolventPredominant PathwayMajor Product
NaCNDMSO (Polar Aprotic)SN22-cyano-1-octanol
CH₃SNaAcetone (Polar Aprotic)SN22-(methylthio)-1-octanol
H₂O (low conc.)Formic Acid (Polar Protic)SN1rac-1,2-Octanediol
CH₃OHMethanol (B129727) (Polar Protic)SN1rac-2-methoxy-1-octanol

Stereochemical Outcomes and Mechanistic Delineation (SN1 vs. SN2 Pathways)

Elimination Reactions Leading to Unsaturated Derivatives

In competition with substitution, 1-octanol, 2-iodo- can undergo elimination reactions (dehydrohalogenation) to form alkenes. This involves the removal of the iodine atom and a proton from an adjacent carbon atom, typically facilitated by a base.

The structure of 1-octanol, 2-iodo- allows for the removal of a proton from either C1 or C3. This leads to the possibility of two different constitutional isomers:

Zaitsev Product: Removal of a proton from C3 results in the more substituted and thermodynamically more stable alkene, 2-octen-1-ol .

Hofmann Product: Removal of a proton from C1 leads to the less substituted alkene, 1-octen-2-ol .

The regioselectivity is primarily influenced by the steric bulk of the base used.

Non-hindered bases , such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), preferentially attack the more sterically accessible proton on C3, leading to the Zaitsev product as the major isomer.

Sterically hindered bases , such as potassium tert-butoxide (KOtBu), have difficulty accessing the C3 proton and will preferentially remove the more accessible proton from the C1 methyl group, resulting in the Hofmann product being favored.

For secondary halides like 1-octanol, 2-iodo-, substitution (SN2) and elimination (E2) are often in direct competition. libretexts.orgchemguide.co.uk The outcome is determined by the nature of the nucleophile/base and the reaction temperature.

Basicity vs. Nucleophilicity: Strong, non-hindered bases that are also good nucleophiles (e.g., OH⁻, EtO⁻) will yield a mixture of SN2 and E2 products. chemguide.co.ukmasterorganicchemistry.com Strong, sterically hindered bases (e.g., t-BuO⁻) function primarily as bases and strongly favor E2 elimination. libretexts.org Weakly basic but good nucleophiles (e.g., I⁻, RS⁻, CN⁻) will primarily lead to SN2 substitution. masterorganicchemistry.comlibretexts.org

Temperature: Elimination reactions are entropically favored over substitution reactions. Therefore, increasing the reaction temperature generally increases the proportion of the elimination product.

Table 3: Competition Between Substitution (SN2) and Elimination (E2)

ConditionFavored PathwayRationaleExample Reagent
Strong Base, HinderedE2Steric hindrance prevents nucleophilic attack, favoring proton abstraction. libretexts.orgPotassium tert-butoxide
Strong Base, UnhinderedSN2 / E2 MixtureReagent can act as both a strong nucleophile and a strong base. masterorganicchemistry.comSodium ethoxide
Weak Base, Good NucleophileSN2Low basicity minimizes elimination, while high nucleophilicity favors substitution. masterorganicchemistry.comSodium Cyanide
High TemperatureE2Elimination has a higher activation energy and is favored by increased thermal energy.Heat

Regioselectivity in Dehydrohalogenation Processes

Rearrangement Reactions and Their Mechanistic Basis

The presence of the hydroxyl group at the C1 position introduces the possibility of intramolecular reactions, specifically through Neighboring Group Participation (NGP) . mugberiagangadharmahavidyalaya.ac.inwikipedia.org This occurs when a functional group within the reacting molecule acts as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.in

In the case of 1-octanol, 2-iodo-, the hydroxyl group is perfectly positioned to attack the adjacent electrophilic C2 carbon. Under basic conditions, the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack the C2 carbon in an intramolecular SN2 reaction, displacing the iodide leaving group. uvic.ca

Functional Group Interconversions Involving the Alcohol Moiety and Iodine Atom

The alcohol and iodo functionalities on the 1-octanol, 2-iodo- backbone can be selectively modified, offering pathways to a variety of derivatives.

The secondary alcohol group in 1-octanol, 2-iodo- can be selectively oxidized to the corresponding ketone, 2-iodooctan-2-one. Hypervalent iodine reagents are particularly effective for this transformation due to their mild and selective nature, which minimizes side reactions involving the sensitive iodide. beilstein-journals.orgacs.org

Prominent examples of such oxidants include 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). chemguide.co.ukorientjchem.org IBX is known for its ability to oxidize alcohols to carbonyl compounds efficiently, often at room temperature, though its solubility can be limited to solvents like DMSO. orientjchem.org DMP, an acetylated derivative of IBX, offers better solubility in common organic solvents. acs.org These reagents are highly valued in complex molecule synthesis because they are mild and selective. beilstein-journals.org

The general mechanism for alcohol oxidation by IBX involves the formation of an intermediate that facilitates the removal of hydrogen atoms from the alcohol, leading to the ketone. The reaction is often performed under neutral or mild conditions, which is crucial for preserving the carbon-iodine bond in the substrate. Catalytic systems using hypervalent iodine reagents have also been developed, often employing a co-oxidant like Oxone to regenerate the active iodine(V) species in situ from its reduced form. nsf.gov

Oxidant/Catalyst SystemTypical ConditionsProduct from Secondary AlcoholReference
2-Iodoxybenzoic acid (IBX)DMSO, Room TemperatureKetone orientjchem.org
Dess-Martin periodinane (DMP)CH₂Cl₂, Room TemperatureKetone acs.org
Catalytic 2-iodobenzoic acid / OxoneMeCN/H₂OKetone nsf.gov
SiO₂-supported RuCl₃ / 3-(dichloroiodo)benzoic acidWaterKetone psu.edu

Table 1: Representative Conditions for the Selective Oxidation of Secondary Alcohols.

Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom, converting 1-octanol, 2-iodo- into 1-octanol. This transformation can be achieved through various methods, typically involving a reducing agent that facilitates the cleavage of the C-I bond. epa.gov

Common strategies include:

Metal-Based Reductions: Zinc powder in the presence of a proton source like aqueous ammonium (B1175870) chloride is a classic method for the reductive dehalogenation of alkyl halides. sciencemadness.org Another approach involves using more reactive metals like sodium or calcium in a lower alcohol solvent such as methanol or ethanol. google.com

Catalytic Hydrogenation: Transfer hydro-dehalogenation using a transition metal catalyst, such as a Ru(II) complex, with a hydrogen donor like 2-propanol, offers a mild and efficient route. organic-chemistry.org

Radical-Based Reductions: Tin-free methods have gained prominence due to the toxicity of organotin compounds. One such system uses a visible-light-activated photoredox catalyst (e.g., Ru(bpy)₃Cl₂) with a hydrogen atom donor like Hantzsch ester or formic acid. organic-chemistry.org

The choice of method depends on the desired functional group tolerance and reaction conditions. These reactions proceed by replacing the halogen atom on the organic molecule with a hydrogen atom. epa.gov

Reagent/SystemMechanism TypeTypical ProductReference
Zn / NH₄Cl(aq)Metal-based reductionAlkane sciencemadness.org
Na / MeOHMetal-based reductionAlkane google.com
Ru(II) catalyst / 2-propanolCatalytic transfer hydrogenationAlkane organic-chemistry.org
Ru(bpy)₃Cl₂ / Hantzsch ester / LightPhotoredox catalysisAlkane organic-chemistry.org

Table 2: Common Strategies for Reductive Dehalogenation.

Both the hydroxyl and iodo groups can be derivatized to alter the reactivity of 1-octanol, 2-iodo-.

Alcohol Derivatization: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. libretexts.orguni-regensburg.de This strategy is common for preparing molecules for Sₙ1 or Sₙ2 reactions. libretexts.org Alternatively, the alcohol can be protected as an ether or ester to prevent it from reacting during transformations at the C-I bond. Esterification, reacting the alcohol with a carboxylic acid, is a common derivatization. atamanchemicals.com

Iodide as a Leaving Group: The iodine atom is an excellent leaving group, making the C-2 position susceptible to nucleophilic attack. This reactivity is inherent and often does not require derivatization. Reactions typically proceed via an Sₙ2 mechanism, involving a backside attack by a nucleophile, or an Sₙ1 mechanism, which involves the formation of a secondary carbocation intermediate. chemguide.co.ukmasterorganicchemistry.com The choice between Sₙ1 and Sₙ2 pathways is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. chemguide.co.uk

Reductive Dehalogenation Strategies

Radical Reactions and Their Role in Carbon-Iodine Bond Transformations

The carbon-iodine bond in 2-iodo-1-octanol is relatively weak, making it susceptible to homolytic cleavage to form a carbon-centered radical. This process can be initiated by heat, light (photolysis), or a radical initiator. researchgate.netlumenlearning.com

Photolysis of 2-iodooctane, a close structural analog, has been shown to generate a 2-octyl radical. researchgate.net This radical intermediate can then undergo several transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form octane.

Elimination: Loss of a hydrogen atom from an adjacent carbon can lead to the formation of octene isomers. researchgate.net

Intermolecular Addition: The radical can add to unsaturated systems like alkenes or alkynes, forming new C-C bonds. mdpi.com

Cyclization: If an unsaturated moiety is present elsewhere in the molecule, intramolecular radical cyclization can occur. mdpi.comtcichemicals.com

Radical reactions are often conducted in a chain reaction fashion, involving initiation, propagation, and termination steps. lumenlearning.com For instance, triethylborane (B153662) (Et₃B) in the presence of oxygen is an effective radical initiator that can be used in aqueous media for halogen atom transfer reactions. mdpi.com Such methods allow for the construction of new carbon-carbon bonds under mild conditions. mdpi.com

Reaction TypeInitiator/ConditionsIntermediatePotential ProductsReference
PhotolysisUV Light2-Octyl radicalOctenes, Octanols, Octane researchgate.net
Atom Transfer Radical Addition (ATRA)Lauroyl peroxide (DLP)Carbon-centered radicalIodo lactones researchgate.net
Radical CyclizationTriethylborane (Et₃B) / O₂Carbon-centered radicalCyclized alkanes mdpi.com

Table 3: Radical Reactions Involving Alkyl Iodides.

Metal-Mediated and Catalytic Transformations Involving Iodoalkanols (e.g., Carbonylation, Coupling Reactions)

The C-I bond is a key functional group for a wide array of metal-catalyzed transformations, particularly carbonylation and cross-coupling reactions. epa.gov

Carbonylation: This reaction involves the insertion of carbon monoxide (CO) into the carbon-iodine bond, typically to form esters or carboxylic acids.

Nickel-catalyzed carbonylation of octanols in the presence of nickel carbonyl can produce carboxylic acids. sci-hub.se

Rhodium-catalyzed carbonylation of alkyl halides (which can be formed in situ from alkyl iodides) with alcohols provides a route to esters. rsc.org

Palladium-catalyzed carbonylative cyclization has been demonstrated with substrates containing both iodo and alkyne groups, highlighting the utility of iodoalkanols in synthesizing complex heterocyclic structures. acs.org

Cross-Coupling Reactions: These reactions form new carbon-carbon or carbon-heteroatom bonds and are fundamental in modern organic synthesis. Alkyl iodides are excellent electrophiles for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the alkyl iodide with an organoboron reagent (e.g., a boronic acid). rsc.orgresearchgate.net This would allow for the introduction of an alkyl or aryl group at the C-2 position of 1-octanol. While widely used for aryl and vinyl halides, its application to secondary alkyl iodides is also established. uwindsor.ca

Other Couplings: Other metals like copper and indium have been used to catalyze the coupling of alkyl iodides with various partners. rsc.org Samarium(II) iodide is another reagent known to mediate intramolecular cross-coupling reactions. acs.org

These metal-catalyzed reactions significantly expand the synthetic utility of 1-octanol, 2-iodo-, enabling its conversion into a vast array of more complex molecules.

Reaction NameCatalyst/MetalCoupling PartnerProduct TypeReference
CarbonylationNickel CarbonylCOCarboxylic Acid sci-hub.se
Carbonylative CouplingRh(I) / NaICO, AlcoholEster rsc.org
Suzuki-Miyaura CouplingPalladium ComplexAryl/Alkyl Boronic AcidC-C Coupled Product rsc.orguwindsor.ca
MethoxycarbonylationCopper/IndiumCO, MethanolMethyl Ester rsc.org

Table 4: Examples of Metal-Mediated Transformations of Alkyl Iodides.

Strategic Applications of 1 Octanol, 2 Iodo in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Architectures

The dual functionality of 1-Octanol (B28484), 2-iodo- allows it to serve as a versatile starting material for creating more intricate molecular structures. The hydroxyl group can be protected or activated, while the iodo group can be substituted or involved in coupling reactions. This adaptability is crucial for the stepwise assembly of complex target molecules.

For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, or protected to prevent unwanted reactions while the iodo- group is being manipulated. Conversely, the iodine atom can be replaced through nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This strategic manipulation of its two functional sites makes 1-Octanol, 2-iodo- a key component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

Precursor for Carbon-Carbon Bond Forming Reactions (e.g., Olefination, Alkylation, Arylation)

The carbon-iodine bond in 1-Octanol, 2-iodo- is a key feature that enables its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. illinois.edu

Alkylation: The iodo- group in 1-Octanol, 2-iodo- makes it an excellent substrate for SN2 alkylation reactions. libretexts.org Organometallic reagents, such as organocuprates or Grignard reagents in the presence of a suitable catalyst, can displace the iodide to form a new carbon-carbon bond. This allows for the extension of the carbon chain or the introduction of branched structures. The reaction of 1-iodoalkanes with certain organoboron compounds in the presence of a base can also lead to alkylation products. acs.org

Arylation: The arylation of alcohols can be achieved using diaryliodonium salts under metal-free conditions. nih.gov While direct arylation of the carbon bearing the iodine in 1-Octanol, 2-iodo- is less common, the hydroxyl group can be arylated. For example, the phenylation of secondary alcohols like 2-octanol (B43104) has been demonstrated, proceeding in moderate yield. nih.gov More efficiently, aryl groups with electron-withdrawing substituents can be transferred from unsymmetric diaryliodonium salts to alcohols in excellent yields. nih.gov

Olefination: While not a direct olefination of the C-I bond, 1-Octanol, 2-iodo- can be a precursor to olefins. Elimination reactions, typically base-induced, can lead to the formation of octenes. The hydroxyl group can influence the regioselectivity of this elimination.

The following table summarizes the potential carbon-carbon bond-forming reactions involving 1-Octanol, 2-iodo- or its parent alcohol, 2-octanol:

Reaction TypeReagents and ConditionsProduct TypeReference
Alkylation R-MgX (Grignard reagent), Ni or Pd catalystR-substituted octane illinois.edu
Alkylation R₂CuLi (Organocuprate)R-substituted octane libretexts.org
Arylation of OH Ar₂I⁺OTf, NaOtBuAlkyl aryl ether nih.gov

Chiral Auxiliary or Substrate in Asymmetric Synthesis

The presence of a stereocenter at the C-2 position of 1-Octanol, 2-iodo- makes it a potentially valuable molecule in asymmetric synthesis. When used in an enantiomerically pure form, it can act as a chiral substrate or be incorporated into a chiral auxiliary to control the stereochemical outcome of a reaction.

Chiral secondary alcohols like (S)-2-octanol have been used in the synthesis of chiral diaryliodonium salts, which are employed as reagents for asymmetric arylations. core.ac.ukthieme-connect.com For example, the arylation of (S)-2-octanol with a diaryliodonium salt has been shown to proceed without racemization of the stereocenter, yielding the corresponding chiral alkyl aryl ether. This demonstrates that the stereochemical integrity of the alcohol can be maintained during certain transformations.

Furthermore, chiral alcohols can be used as derivatizing agents to determine the enantiomeric purity of other compounds. grafiati.com The potential for enantiomerically pure 1-Octanol, 2-iodo- to be used in these contexts is high, although specific examples in the literature are scarce. The synthesis of enantiopure 1-Octanol, 2-iodo- would likely start from enantiopure 2-octanol, which can be obtained through enzymatic kinetic resolution. core.ac.uk

Synthetic Intermediate in the Preparation of Bioactive Molecules and Functional Materials

Iodo-organic compounds are frequently used as intermediates in the synthesis of biologically active molecules and functional materials due to the versatile reactivity of the carbon-iodine bond. innospk.cominnospk.com While direct examples of 1-Octanol, 2-iodo- being used as an intermediate for a specific named bioactive compound are not prevalent in the searched literature, its structural motifs are found in various natural and synthetic products.

For instance, long-chain functionalized alcohols are precursors to esters used in perfumes and flavorings. wikipedia.org The ability to further functionalize 1-Octanol, 2-iodo- at the iodine position makes it a candidate for creating novel fragrance compounds. In medicinal chemistry, the introduction of an octyl chain can modulate the lipophilicity of a drug candidate, and 1-Octanol, 2-iodo- could serve as a synthon for this purpose. mdpi.com

In the realm of functional materials, long-chain alcohols are used in the synthesis of polymers and surfactants. Fluorinated analogs of 1-octanol are used to generate droplets in microfluidics systems and as starting materials for fluorinated ethers. sigmaaldrich.comgreyhoundchrom.com This suggests that 1-Octanol, 2-iodo- could be a precursor to specialized polymers or materials where the iodine can be replaced by other functional groups post-polymerization.

Integration into Cascade and Multicomponent Reactions

The bifunctional nature of 1-Octanol, 2-iodo- makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple bonds in a single operation. tcichemicals.comresearchtrend.net

Cascade Reactions: A cascade reaction involving 1-Octanol, 2-iodo- could be initiated at one of its functional groups, leading to a series of intramolecular transformations. For example, a reaction at the hydroxyl group could be followed by an intramolecular cyclization involving the C-I bond to form cyclic ethers. researchgate.net Hypervalent iodine reagents, which can be generated from iodoarenes, are known to participate in cascade reactions, such as oxidative spirolactonizations. core.ac.uk While not directly involving 1-Octanol, 2-iodo-, these examples highlight the potential of the iodo- group to participate in complex transformations. pkusz.edu.cn A recently developed method for the double functionalization of vicinal sp³ C-H bonds in alcohols utilizes an imidate radical-polar crossover cascade, which involves an iodination step. nih.gov

Multicomponent Reactions: MCRs often involve the reaction of three or more starting materials to form a complex product in a single step. tcichemicals.com Alcohols are common components in MCRs. For example, 1-octanol has been used as a nucleophile in a Passerini four-component reaction. rsc.org It has also been used in multicomponent reactions involving diazo reagents, where it adds to a generated ylide. mdpi.com Given that the hydroxyl group of 1-Octanol, 2-iodo- can participate in such reactions, it is plausible that it could be integrated into MCRs to generate complex products bearing an iodo-functionalized octyl chain. This would be a highly efficient way to build molecular complexity.

Computational and Theoretical Chemistry Studies on Iodoalkanols

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding characteristics of 1-Octanol (B28484), 2-iodo-. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, providing detailed information about electron distribution and orbital interactions. researchgate.net

For 1-Octanol, 2-iodo-, these calculations can illuminate the influence of the two functional groups: the hydroxyl (-OH) group and the iodine (-I) atom. The analysis would focus on the nature of the carbon-iodine (C-I) and carbon-oxygen (C-O) bonds. Due to the anisotropic distribution of electron density on the iodine atom, it can act as a halogen bond donor, a phenomenon characterized by a region of positive electrostatic potential known as a σ-hole along the axis of the C-I bond. acs.org Quantum chemical calculations can precisely map this electrostatic potential, quantifying the strength and directionality of potential halogen bonds with electron-donating atoms. acs.org

Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the molecule's reactivity and electronic transition properties. The charge distribution across the molecule, influenced by the electronegative oxygen and the large, polarizable iodine, can be quantified using various population analysis schemes.

Table 1: Computed Electronic Properties for 1-Octanol, 2-iodo-

Property Value Source
Topological Polar Surface Area 20.2 Ų PubChem nih.govnih.gov
Hydrogen Bond Donor Count 1 PubChem nih.govnih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.govnih.gov

This interactive table provides key computed descriptors that are derived from the molecule's electronic structure.

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including those involving iodoalkanols. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies.

For 1-Octanol, 2-iodo-, several reaction types could be studied. For instance, in nucleophilic substitution reactions where iodide acts as a leaving group, computational models can elucidate the transition state structure and determine whether the mechanism is likely to be SN1 or SN2. The presence of the neighboring hydroxyl group introduces the possibility of intramolecular reactions, such as the formation of an epoxide via an intramolecular Williamson ether synthesis. Theoretical calculations would be crucial to determine the favorability of this pathway compared to intermolecular reactions by calculating the energy barriers for each potential route. rsc.org Such studies provide a detailed, step-by-step understanding of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. researchgate.net For a flexible molecule like 1-Octanol, 2-iodo-, MD simulations can explore its vast conformational space, identifying the most stable arrangements of its eight-carbon chain. researchgate.net

A key area of investigation would be the intermolecular interactions that govern the bulk properties of the substance. The hydroxyl group is a classic hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks, as has been studied extensively for 1-octanol itself. researchgate.netnih.gov The iodine atom introduces the capacity for halogen bonding, a significant and directional interaction that can influence the packing of molecules in a condensed phase. acs.org

MD simulations of 1-Octanol, 2-iodo- in different environments, such as in a nonpolar solvent, in water, or at a water-octanol interface, can reveal how the molecule orients itself to satisfy these competing interactions. acs.org These simulations are particularly important for understanding properties like solubility and partitioning behavior. chemrxiv.org

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

In silico methods leverage computational models to predict the outcomes of chemical reactions without performing them in a lab. epa.gov For 1-Octanol, 2-iodo-, this includes predicting its reactivity, regioselectivity, and stereoselectivity.

Reactivity: By analyzing the calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, one can predict the most likely sites for electrophilic or nucleophilic attack.

Regioselectivity: In reactions involving reagents that could interact with either the hydroxyl group or the carbon-iodine center, computational models can predict which site is more likely to react by comparing the activation energies for the different pathways.

Stereoselectivity: The carbon atom at position 2 is a chiral center. For reactions that create or modify this center, computational methods can be used to predict which stereoisomer will be preferentially formed. This is achieved by modeling the transition states leading to the different stereochemical outcomes and comparing their relative energies.

Furthermore, in silico models are widely used to predict important physicochemical properties. For example, the octanol-water partition coefficient (LogP), a critical parameter in environmental science and drug development, can be estimated using quantitative structure-property relationship (QSPR) models or direct simulation. mdpi.comnih.gov The predicted LogP value for 1-Octanol, 2-iodo- is approximately 3.6, indicating significant lipophilicity. nih.gov

Development and Application of Computational Methodologies for Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to create mathematical models that relate chemical structure to physical properties or biological activity (QSAR/QSPR). researchgate.netnumberanalytics.comnih.gov These descriptors can be categorized based on their dimensionality, including topological, geometrical, and electronic descriptors. researchgate.net

For 1-Octanol, 2-iodo-, a wide range of descriptors can be calculated to quantify its structural features. These descriptors can then be used as input for machine learning algorithms to develop predictive models for properties like toxicity, environmental persistence, or receptor binding affinity. ajrconline.orgresearchgate.netajrconline.org The development of such models is a key part of modern chemical risk assessment and drug discovery, allowing for the rapid screening of large numbers of chemicals. nih.govdiva-portal.org

Table 2: Selected Molecular Descriptors for 1-Octanol, 2-iodo-

Descriptor Type Descriptor Name Calculated Value Source
Physicochemical Molecular Weight 256.12 g/mol PubChem nih.govnih.gov
Topological Rotatable Bond Count 6 ChemSpider chemspider.com
Physicochemical Molar Refractivity 66.3 PubChem nih.govnih.gov

This interactive table showcases various molecular descriptors calculated for 1-Octanol, 2-iodo-, which are used in QSAR and other computational models.

Advanced Analytical Techniques for the Characterization and Study of 1 Octanol, 2 Iodo

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 1-Octanol (B28484), 2-iodo- molecule. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of 1-Octanol, 2-iodo-. In a study involving the reaction of 1-octene (B94956), the resulting mixture containing 2-iodo-1-octanol was analyzed by ¹H and ¹³C NMR. scielo.br The spectra provide information on the chemical environment of each proton and carbon atom, allowing for the definitive assignment of the structure. The iodine atom significantly influences the chemical shifts of nearby protons and carbons due to its electronegativity and deshielding effects.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-Octanol, 2-iodo-. The molecular ion peak in the mass spectrum confirms the compound's molecular formula, C₈H₁₇IO. nih.gov Electron ionization (EI) mass spectrometry of the isomeric compound, 2-iodooctane (B1593957), shows a characteristic fragmentation pattern, which can be compared to that of 1-Octanol, 2-iodo- to distinguish between the isomers. nist.gov A study of a mixture of 1-iodo-2-octanol (B14131210) and 2-iodo-1-octanol also utilized mass spectrometry to identify the individual components. scielo.br

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify the functional groups present in 1-Octanol, 2-iodo-. The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. wpmucdn.comresearchgate.net The presence of the C-I bond can also be confirmed by its stretching vibration, which typically appears in the fingerprint region of the spectrum (below 1500 cm⁻¹). Analysis of the IR spectrum of a mixture containing 1-iodo-2-octanol and 2-iodo-1-octanol helped in their characterization. scielo.br

Table 1: Spectroscopic Data for the Structural Elucidation of 1-Octanol, 2-iodo- and Related Compounds
TechniqueCompoundKey ObservationsReference
¹H NMR2-iodo-1-octanolSignals corresponding to the protons on the carbon bearing the hydroxyl group and the carbon bearing the iodine atom. scielo.br
¹³C NMR2-iodo-1-octanolResonances for all eight carbon atoms, with chemical shifts influenced by the hydroxyl and iodo substituents. scielo.br
Mass Spectrometry2-iodo-1-octanolMolecular ion peak and fragmentation pattern confirming the structure. scielo.br
Mass Spectrometry2-IodooctaneCharacteristic mass spectrum used for identification. nist.gov
Infrared Spectroscopy2-iodo-1-octanolAbsorption bands for the hydroxyl group (O-H stretch) and the carbon-iodine bond (C-I stretch). scielo.br

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of 1-Octanol, 2-iodo-, separating it from its isomers, and quantifying its amount in a mixture.

Gas Chromatography (GC): Gas chromatography is a primary technique for assessing the purity of volatile compounds like 1-Octanol, 2-iodo-. A high-purity sample will show a single major peak in the chromatogram. honeywell.com In the synthesis of iodo-alcohols from 1-octene, high-resolution gas chromatography-mass spectrometry (HRGC-MS) was used to identify a mixture of regioisomers, 1-iodo-2-octanol and 2-iodo-1-octanol. scielo.brscielo.br GC can also be employed to monitor the progress of reactions involving 1-Octanol, 2-iodo-. orgsyn.org For instance, 1-octanol has been used as a solvent in the extraction and GC analysis of volatile organic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for the analysis of 1-Octanol, 2-iodo-. It is particularly useful for separating non-volatile or thermally sensitive compounds. HPLC can be used for purity assessment and for the separation of isomers. Chiral HPLC has been successfully used to separate enantiomers of related iodo-compounds. rsc.org For some applications, reversed-phase HPLC methods can be developed using solvents like acetonitrile (B52724) and water. sielc.com The use of 1-octanol as a stationary phase or as a component of the mobile phase is also relevant in partition coefficient determinations, which can be measured using HPLC techniques. snmjournals.org

Isomer Separation: The synthesis of 1-Octanol, 2-iodo- can often lead to the formation of its regioisomer, 1-iodo-2-octanol. The separation of these isomers is crucial for obtaining a pure sample of the desired compound. Chromatographic techniques like GC and HPLC are the primary methods for achieving this separation. scielo.brscielo.br The distinct retention times of the isomers on the chromatographic column allow for their individual isolation and quantification. The separation of diastereomers of related compounds has been achieved through chromatography. unibo.it

Table 2: Chromatographic Methods for the Analysis of 1-Octanol, 2-iodo- and Related Compounds
TechniqueApplicationKey FindingsReference
Gas Chromatography (GC)Purity assessment, Isomer analysisUsed to identify and quantify regioisomers of iodo-octanols. scielo.brscielo.br
High-Performance Liquid Chromatography (HPLC)Purity assessment, Isomer separationCapable of separating isomers and assessing purity. rsc.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

While the crystal structure of 1-Octanol, 2-iodo- itself does not appear to be reported in the reviewed literature, the technique has been successfully applied to related iodo-organic compounds. rsc.orgacs.org For instance, the crystal structures of 2-iodylphenol ethers have been determined, revealing details about their solid-state packing and intermolecular interactions. acs.org Similarly, the crystal structures of lead-iodide perovskites containing iodo-functionalized organic cations have been elucidated. researchgate.net If a suitable single crystal of 1-Octanol, 2-iodo- could be grown, X-ray diffraction analysis would provide definitive structural information. It is worth noting that X-ray diffraction has been used to study the layered structure of 1-octanol solvates. researchgate.net

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions involving 1-Octanol, 2-iodo- is facilitated by advanced in situ monitoring techniques. These methods allow for real-time observation of the reaction as it progresses.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. researchgate.netmt.comrsc.org This provides valuable kinetic data and insights into the reaction mechanism. For example, in situ IR spectroscopy has been used to monitor hydrogenation reactions and other organic transformations. researchgate.netrsc.org

Kinetic Studies: Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. nist.gov While specific kinetic studies on 1-Octanol, 2-iodo- are not widely reported, the methodologies are well-established. For instance, the kinetics of the esterification of acetic acid with n-octanol have been studied in detail. asianpubs.org Kinetic data for the iodination of various organic compounds have also been reported. researchgate.net Such studies often involve taking samples at regular intervals and analyzing them by chromatography or spectroscopy to determine the concentration of the species of interest. The data is then used to derive rate laws and activation parameters for the reaction.

Industrial Relevance and Process Engineering Aspects of Iodoalkanols

Development of Scalable and Cost-Effective Synthesis Methodologies for Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production of iodoalkanols necessitates the development of methodologies that are not only scalable but also economically viable. While specific industrial-scale synthesis routes for 1-Octanol (B28484), 2-iodo- are not extensively documented in publicly available literature, general strategies for iodoalkanol production can be extrapolated.

One common approach involves the ring-opening of epoxides with an iodine source. For the synthesis of 1-Octanol, 2-iodo- , this would theoretically involve the reaction of 1,2-epoxyoctane (B1223023) with a suitable iodinating agent.

Table 1: Potential Scalable Synthesis Routes for Iodoalkanols

Starting MaterialReagentsProductKey Considerations for Scalability
Alkene (e.g., 1-Octene)Iodine, Oxidizing AgentVicinal IodoalkanolControl of regioselectivity and stereoselectivity, management of oxidant waste streams.
Epoxide (e.g., 1,2-Epoxyoctane)Iodine source (e.g., NaI, HI)IodoalkanolCatalyst selection, reaction kinetics, and heat management for exothermic reactions.
Diol (e.g., 1,2-Octanediol)Iodinating agent (e.g., P/I2)IodoalkanolStoichiometry of reagents, removal of byproducts, and potential for side reactions.

A significant advancement in the scalable synthesis of iodoalkanols is the use of solid-supported reagents and catalysts. For instance, the use of a cation-exchange resin like Dowex® with sodium iodide has been shown to be an effective system for the ring-opening of cyclic ethers to produce iodoalkanols. Current time information in Bangalore, IN.researchoutreach.org This method offers advantages in terms of catalyst recyclability and simplified product purification, which are crucial for industrial-scale operations.

Solvent-free synthesis methods, often aided by mechanochemistry (ball milling), are also emerging as a viable strategy for producing iodoalcohols. rsc.orgresearchgate.netresearchgate.net These methods can lead to high yields in shorter reaction times and eliminate the environmental and cost issues associated with solvent use. rsc.org

Process Optimization Strategies for Enhanced Yields and Selectivity

Optimizing manufacturing processes is critical for maximizing product yield and purity while minimizing costs. In the context of iodoalkanol synthesis, several strategies can be employed to achieve these goals. azom.comolemiss.edu

Key Optimization Parameters:

Reaction Kinetics: A thorough understanding of the reaction kinetics allows for the precise control of reaction time, temperature, and pressure to favor the formation of the desired iodoalkanol isomer and minimize the formation of byproducts. azom.com

Catalyst Performance: For catalyzed reactions, optimizing the catalyst is paramount. This can involve screening different catalysts for activity and selectivity, as well as optimizing catalyst loading and reaction conditions. numberanalytics.com Techniques like doping, modification of the catalyst surface, and nanostructuring can enhance performance. numberanalytics.com

Design of Experiments (DoE): This statistical methodology is a powerful tool for systematically optimizing multiple reaction variables simultaneously. acs.org By identifying the factors that have the most significant impact on yield and purity, DoE can efficiently guide the process to its optimal operating conditions. acs.org

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of heat and mass transfer, reaction control, and safety. numberanalytics.com Microreactors, in particular, provide high surface-area-to-volume ratios, leading to enhanced reaction rates and improved product quality. numberanalytics.com

Table 2: Comparison of Batch vs. Continuous Flow Processing for Iodoalkanol Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Often challenging to control, can lead to hotspots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Can be limited by mixing efficiency.Enhanced mass transfer, leading to faster reaction rates.
Safety Larger volumes of hazardous materials present at one time.Smaller reaction volumes, inherently safer.
Scalability Scaling up can be complex and may require significant process redesign.Scalability is often more straightforward by running the system for longer or by numbering-up reactors.
Product Consistency Can have batch-to-batch variability.Generally provides higher product consistency.

Integration of Green Chemistry Principles in Industrial-Scale Iodoalkanol Synthesis to Minimize Environmental Impact

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. instituteofsustainabilitystudies.comispe.orgnews-medical.netcas.orgpfizer.com The synthesis of iodoalkanols is no exception, with significant research focused on developing more sustainable manufacturing processes. researchoutreach.org

The twelve principles of green chemistry provide a framework for this endeavor: world-exchanges.org

Prevention of Waste: Designing syntheses to minimize waste generation. ispe.orgcas.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. cas.org

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity.

Designing Safer Chemicals: Designing products that are effective yet have low toxicity. news-medical.net

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents. instituteofsustainabilitystudies.com The use of water, ethanol, or supercritical carbon dioxide are greener alternatives to traditional hazardous solvents. instituteofsustainabilitystudies.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. news-medical.net

Use of Renewable Feedstocks: Utilizing renewable rather than depleting raw materials. allfordrugs.com Chiral pool synthesis, which uses readily available chiral starting materials from nature, is one such approach. wikipedia.org

Reduce Derivatives: Minimizing the use of protecting groups to avoid additional reaction steps and waste.

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. ispe.org

Design for Degradation: Designing products that break down into innocuous substances after use. news-medical.net

Real-time Analysis for Pollution Prevention: Monitoring reactions in real-time to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for chemical accidents.

A notable example of green chemistry in iodoalkanol synthesis is the use of a cation-exchange resin and sodium iodide, which is an environmentally friendly method. researchoutreach.org This approach avoids the use of toxic reagents and allows for the reuse of the catalyst. researchoutreach.org Furthermore, solvent-free synthesis using mechanochemistry represents a significant step towards greener iodoalkanol production. rsc.org

Emerging Industrial Applications and Market Demands for Iodoalkanol Derivatives

The presence of both an iodo and a hydroxyl group in iodoalkanols allows for a wide range of chemical transformations. The iodine atom can be easily substituted in nucleophilic substitution reactions, while the hydroxyl group can undergo esterification, etherification, or oxidation. This dual functionality makes them versatile building blocks.

For example, the related compound 8-Iodo-1-octanol acetate (B1210297) serves as a key intermediate in the synthesis of complex molecules for pharmaceuticals and specialty chemicals. innospk.com Similarly, 2-iodoethanol (B1213209) is used as a starting material for certain iodinated contrast agents used in medical imaging. ontosight.ai

The demand for chiral iodoalkanols is also growing, driven by the need for enantiomerically pure pharmaceuticals. nih.govmdpi.com The development of enantioselective synthesis methods is therefore a key area of research and development. wikipedia.orgnih.govmdpi.com

Future growth in the iodoalkanol market is expected to be driven by:

Innovations in drug discovery: The need for novel and complex drug molecules will continue to drive demand for versatile intermediates like iodoalkanols.

Advancements in synthesis: The development of more efficient, cost-effective, and sustainable synthesis methods will make iodoalkanols more accessible for a wider range of applications.

Growth in the agrochemical industry: The need for new and more effective pesticides and herbicides will also contribute to the demand for iodoalkanol derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1-Octanol, 2-iodo- in laboratory settings?

  • Methodological Answer : Synthesis typically involves iodination of 1-octanol derivatives or halogen exchange reactions. For example, 2-pentyl-1-octanol (a structural analog) is synthesized via hydrogenation of unsaturated precursors or oxidation of alkenes, followed by purification using fractional distillation . Researchers should optimize reaction conditions (e.g., temperature, catalyst selection) to maximize yield and minimize byproducts. Analytical techniques like GC-MS or NMR are critical for verifying structural integrity .

Q. How can researchers experimentally determine the solubility and partitioning behavior of 1-Octanol, 2-iodo-?

  • Methodological Answer : The octanol-water partition coefficient (logP) is a key metric. Experimental determination involves shake-flask methods with HPLC analysis to quantify phase distribution. Computational tools like the ALOGPS 2.1 software, which employs associative neural networks, can predict logP values for neutral compounds and guide experimental design . For solubility, gravimetric or spectrophotometric methods are used, with temperature-controlled agitation to ensure equilibrium .

Q. What safety protocols are essential for handling 1-Octanol, 2-iodo- in laboratory environments?

  • Methodological Answer : Despite no established occupational exposure limits, engineering controls (e.g., fume hoods, emergency showers) and PPE (gloves, goggles) are mandatory. Respiratory protection is advised during aerosol formation or spills. Contaminated materials must be washed before reuse, and skin/eye exposure requires immediate rinsing with water .

Advanced Research Questions

Q. How does 1-Octanol, 2-iodo- inhibit T-type calcium channels in neuronal models, and what experimental approaches validate this mechanism?

  • Methodological Answer : Electrophysiological studies on reticular thalamic neurons show that 1-octanol reduces T-current amplitude and accelerates inactivation kinetics. Voltage-clamp experiments with CaV3.3 channels reveal a hyperpolarizing shift in steady-state inactivation. Researchers should use whole-cell patch-clamp techniques and dose-response analyses (e.g., 10–300 µM concentrations) to quantify inhibition potency. Data interpretation requires normalization to control conditions to account for baseline variability .

Q. What computational strategies resolve discrepancies in reported biodegradation rates of 1-Octanol, 2-iodo- across studies?

  • Methodological Answer : Discrepancies arise from differences in inoculum sources (e.g., activated sludge vs. soil microbiota) and test conditions (e.g., aerobic/anaerobic, pH). Standardized protocols like the OECD 301F test (measuring theoretical CO₂ evolution) improve reproducibility. Meta-analyses should account for variables such as incubation time (e.g., 7–28 days) and temperature (20–30°C). Statistical tools like ANOVA can identify significant confounding factors .

Q. How can noncontact diagnostic techniques (e.g., NMR/dielectric spectroscopy) be applied to study 1-Octanol, 2-iodo- in complex matrices?

  • Methodological Answer : Multidiagnostic NMR coupled with dielectric spectroscopy enables in situ analysis without physical contact, preserving sample integrity. For example, this approach detects 1-octanol in orange juice by identifying volatile compound signatures. Researchers must optimize pulse sequences (e.g., NOESY for intermolecular interactions) and dielectric parameters (e.g., permittivity) to distinguish target molecules from background noise .

Data Contradiction Analysis

Q. Why do reported melting points for 1-Octanol, 2-iodo- vary across literature sources?

  • Methodological Answer : Variations arise from impurities, polymorphic forms, or measurement techniques. Differential scanning calorimetry (DSC) with high-purity samples (>99%) under inert atmospheres minimizes errors. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with certified values. Discrepancies >2°C warrant re-evaluation of sample preparation or calibration standards .

Methodological Resources

  • LogP Prediction : ALOGPS 2.1 software (self-learning neural networks) .
  • Structural Verification : NIST Chemistry WebBook (reference spectra) .
  • Biodegradation Testing : MITI test protocols (activated sludge inoculum, 30 mg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.